4-(Methylthio)-2-nitrobenzo[d]oxazole
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Overview
Description
4-(Methylthio)-2-nitrobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-nitrobenzo[d]oxazole typically involves the reaction of 2-aminophenol with methylthiol and a nitro-substituted benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
4-(Methylthio)-2-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-2-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the nitro and methylthio groups, making it less reactive.
2-Nitrobenzoxazole: Contains a nitro group but lacks the methylthio group.
4-Methylthio-benzoxazole: Contains a methylthio group but lacks the nitro group.
Uniqueness
4-(Methylthio)-2-nitrobenzo[d]oxazole is unique due to the presence of both the nitro and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6N2O3S |
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Molecular Weight |
210.21 g/mol |
IUPAC Name |
4-methylsulfanyl-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N2O3S/c1-14-6-4-2-3-5-7(6)9-8(13-5)10(11)12/h2-4H,1H3 |
InChI Key |
SKNXCDBGQHSNHS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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